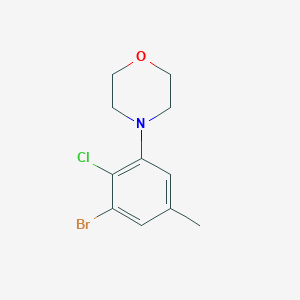![molecular formula C15H19N3O B13865870 3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol](/img/structure/B13865870.png)
3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol typically involves the reaction of quinoline derivatives with 1-methylpiperidine. One common method includes the following steps:
Starting Material: Quinoline-6-ol is used as the starting material.
Reaction with 1-Methylpiperidine: The quinoline-6-ol is reacted with 1-methylpiperidine in the presence of a suitable catalyst.
Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a probe for studying biological processes due to its ability to interact with specific biomolecules.
Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-Methylpiperidin-4-yl)oxy]aniline
- 3-[(1-Methylpiperidin-4-yl)amino]propan-1-ol
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl
Uniqueness
3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol is unique due to its specific quinoline structure combined with the 1-methylpiperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H19N3O |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
3-[(1-methylpiperidin-4-yl)amino]quinolin-6-ol |
InChI |
InChI=1S/C15H19N3O/c1-18-6-4-12(5-7-18)17-13-8-11-9-14(19)2-3-15(11)16-10-13/h2-3,8-10,12,17,19H,4-7H2,1H3 |
InChI Key |
DRERPFXMGHZHED-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=CN=C3C=CC(=CC3=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


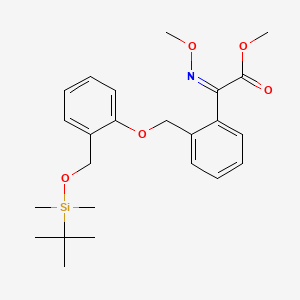

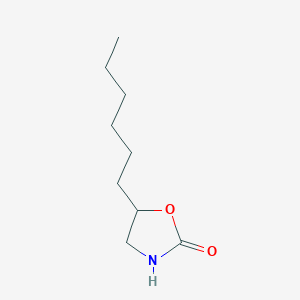
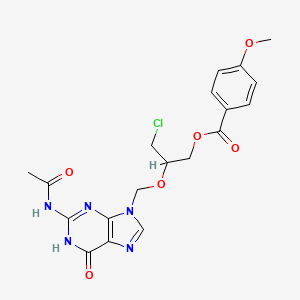
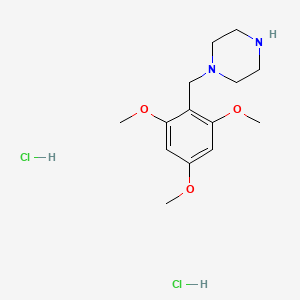
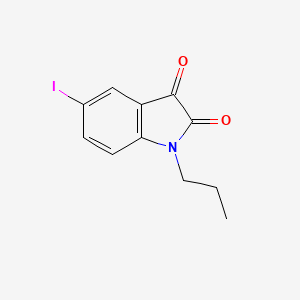
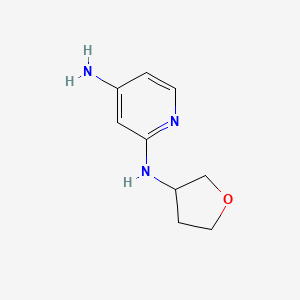
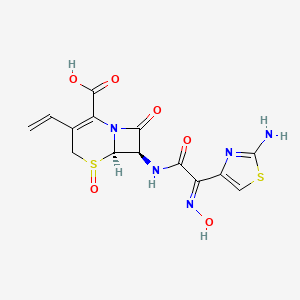
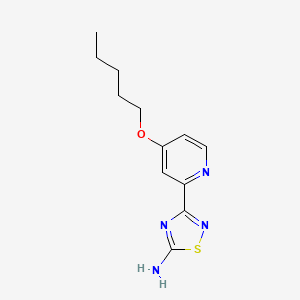
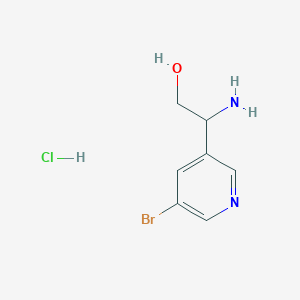
![2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol](/img/structure/B13865855.png)
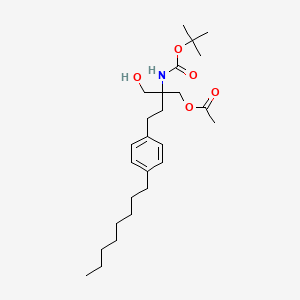
![2-[(Dimethylamino)methyl]-6-quinolinamine](/img/structure/B13865864.png)
